Glycolithocholate is a Potent Agonist of the Human TGR5 (GPBAR1) Receptor
Glycolithocholic acid acts as an agonist at the human TGR5 receptor expressed in CHO cells, with an EC50 of 540.0 nM and an efficacy of 92.0% relative to lithocholic acid . This activity profile is distinct from its unconjugated precursor, lithocholic acid, which has a reported FXR antagonist IC50 of approximately 18.3 µM [1]. The data indicates GLC's primary role as a TGR5 agonist, contrasting with the dual FXR/TGR5 activity often observed with other bile acids.
| Evidence Dimension | TGR5 receptor activation (Agonism) |
|---|---|
| Target Compound Data | EC50 = 540.0 nM; Efficacy = 92.0% (relative to LCA) |
| Comparator Or Baseline | Lithocholic acid (LCA): TGR5 EC50 not reported in this assay; FXR antagonist IC50 = 18.3 µM |
| Quantified Difference | GLC is a TGR5 agonist with defined potency; LCA is a much weaker FXR antagonist (over 30-fold less potent than GLC's TGR5 agonism). |
| Conditions | Human TGR5 receptor expressed in CHO cells; Luciferase reporter assay. |
Why This Matters
Researchers studying TGR5-mediated pathways (e.g., GLP-1 secretion, energy homeostasis) require a potent agonist with a clean profile; GLC provides a more potent and selective activation than its parent compound LCA.
- [1] PMC4147378. Table 3: FXR TR-FRET Binding and Cell-Based Antagonistic Assay Data for Lithocholic Acid. Journal of Medicinal Chemistry. 2014. View Source
